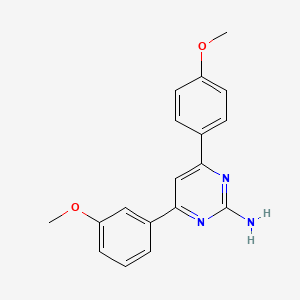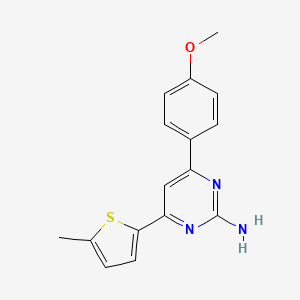
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidin-2-amine core substituted with a 4-methoxyphenyl group and a 5-methylthiophen-2-yl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-2-amine structure. One common synthetic route includes the following steps:
Formation of Pyrimidin-2-amine: : The pyrimidin-2-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-diketone.
Introduction of 4-Methoxyphenyl Group: : The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the pyrimidin-2-amine core reacts with 4-methoxybenzyl chloride.
Introduction of 5-Methylthiophen-2-yl Group: : The 5-methylthiophen-2-yl group can be introduced through a similar nucleophilic substitution reaction, using 5-methylthiophene-2-carbonyl chloride.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The major products formed from these reactions include various substituted pyrimidines and their derivatives.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: : It can be utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
相似化合物的比较
When compared to similar compounds, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine stands out due to its unique structural features. Similar compounds include:
4-(4-Methoxyphenyl)pyrimidin-2-amine: : Lacks the 5-methylthiophen-2-yl group.
6-(5-Methylthiophen-2-yl)pyrimidin-2-amine: : Lacks the 4-methoxyphenyl group.
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: : Similar but without the methyl group on the thiophene ring.
These differences highlight the uniqueness of this compound and its potential for diverse applications.
属性
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
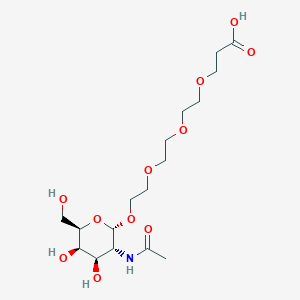
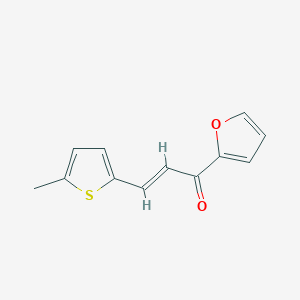
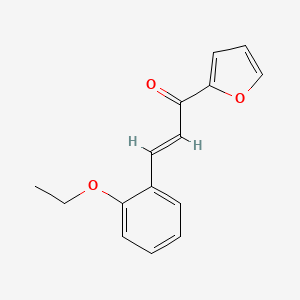
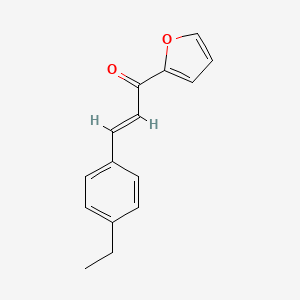
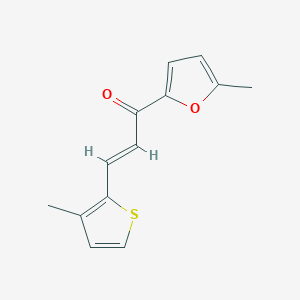
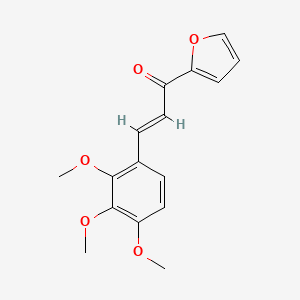
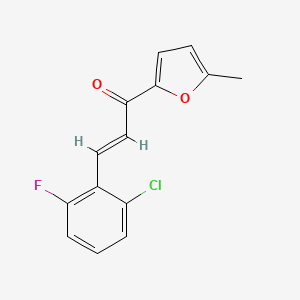
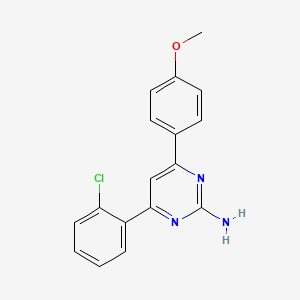
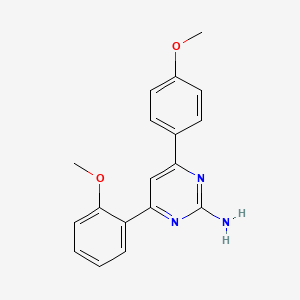
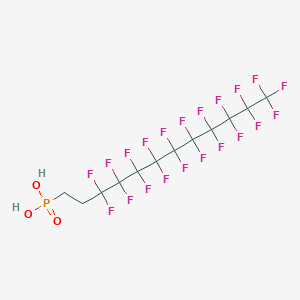
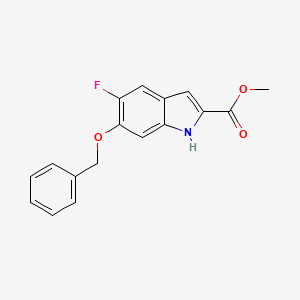
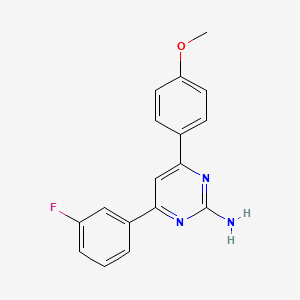
![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
